Sivopixant, also known as S-600918, is a novel compound developed as a selective antagonist for the purinergic P2X3 receptor. This receptor plays a significant role in various physiological processes, including pain signaling and respiratory functions. Sivopixant has garnered attention for its potential therapeutic applications, particularly in treating chronic cough and other conditions associated with P2X3 receptor activation. The compound is part of a broader class of dioxotriazine derivatives that have been optimized for enhanced selectivity and efficacy against the P2X3 receptor.
Sivopixant is classified as a small molecule pharmaceutical compound. It is derived from a series of chemical modifications aimed at improving the pharmacological properties of existing P2X3 receptor antagonists. The discovery and development of Sivopixant were documented in research articles highlighting its synthesis, structure-activity relationships, and clinical potential .
The synthesis of Sivopixant involves several key steps:
The detailed synthetic pathway includes cyclization reactions, followed by purification steps to isolate the final product with high purity .
Sivopixant's molecular structure features a complex arrangement that includes a dioxotriazine core. The specific arrangement of functional groups contributes to its binding affinity for the P2X3 receptor.
The structural analysis indicates that modifications to the core structure significantly influence biological activity, emphasizing the importance of structure-activity relationships in drug design .
Sivopixant undergoes various chemical reactions during its synthesis:
These reactions are meticulously controlled to ensure high yields and purity levels necessary for further pharmacological evaluation .
Sivopixant acts primarily as an antagonist at the P2X3 receptor, inhibiting its activation by ATP (adenosine triphosphate). This action results in:
The mechanism involves competitive inhibition where Sivopixant binds to the receptor site without activating it, thereby preventing ATP from eliciting its physiological effects .
These properties are crucial for formulating effective dosage forms for clinical use .
Sivopixant's primary applications revolve around its role as a therapeutic agent:
Research continues to explore additional therapeutic areas where Sivopixant could provide benefits, including respiratory disorders and other conditions mediated by purinergic signaling pathways .
P2X3 receptors are trimeric ATP-gated cation channels predominantly expressed on C-fibers and Aδ-fibers in the airway vagal afferent nerves. These homomeric (P2X3) or heteromeric (P2X2/3) receptors initiate action potentials in the nucleus tractus solitarius upon extracellular ATP binding, ultimately generating cough reflexes [4] [6]. Pathological conditions (e.g., inflammation, tissue damage) trigger excessive ATP release, causing P2X3 receptor overexpression and lowered activation thresholds. This sensitization manifests clinically as cough hypersensitivity syndrome—characterized by heightened response to low-intensity stimuli like cold air or perfumes [4].
Clinical evidence confirms P2X3 receptors’ centrality in refractory cough:
Table 1: Selectivity Profiles of Clinical-Stage P2X3 Antagonists
Compound | P2X3 IC₅₀ (nM) | P2X2/3 IC₅₀ (nM) | Selectivity Ratio (P2X2/3:P2X3) | Clinical Phase |
---|---|---|---|---|
Sivopixant | 4.2 | 1100 | 262 | Phase 2 |
Gefapixant | 30 | 100–250 | 3.3–8.3 | Approved (Japan) |
Eliapixant | 10 | 40 | 4 | Phase 2 |
BLU-5937 | 25 | 900 | 36 | Phase 2 |
Data compiled from [1] [4] [9]
Sivopixant’s >260-fold selectivity for P2X3 over P2X2/3 receptors (Table 1) stems from its unique interaction with a hydrophobic binding pocket near the upper vestibule of the P2X3 homotrimer. This binding specificity avoids disruption of P2X2/3-mediated taste transduction, which is implicated in taste disturbances [4] [6]. Unlike first-generation antagonists (e.g., gefapixant), sivopixant’s dioxotriazine scaffold enables potent P2X3 inhibition (IC₅₀ = 4.2 nM) while sparing P2X2/3 (IC₅₀ = 1100 nM), theoretically decoupling antitussive efficacy from taste-related adverse effects [9].
Phase 2 trials demonstrate sivopixant’s dose-dependent engagement with cough pathways:
Table 2: Key Efficacy Outcomes from Sivopixant Clinical Trials
Trial (Dose) | Cough Frequency Reduction vs Placebo | Cough Severity VAS Change vs Placebo (mm) | LCQ Total Score Δ vs Placebo | PGIC Improvement Rate |
---|---|---|---|---|
Phase 2a (150 mg) | –30.9%* (24-hour) | Not reported | Significant improvement* | Not reported |
Phase 2b (50 mg) | +13.17% | +1.75 | –0.37 | 61.3% |
Phase 2b (150 mg) | –1.77% | –1.21 | –0.07 | 78.3% |
Phase 2b (300 mg) | –12.47% | –6.55* | +0.69 | 86.8% |
Statistically significant (p<0.05). Data from [2] [6] [8]
Sivopixant’s efficacy derives from modulating specific cough reflex arcs:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7